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Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

Cat. No.: B1279984

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate
building blocks is paramount to the successful development of novel bioactive molecules.
Among the myriad of heterocyclic compounds, 6-Aminopyrazine-2-carboxylic acid and 6-
aminopicolinic acid have emerged as versatile scaffolds. This guide provides a detailed
comparison of these two compounds, drawing upon available experimental data for their
derivatives to inform researchers, scientists, and drug development professionals.

At a Glance: Chemical and Physical Properties

While direct comparative studies are limited, an examination of their fundamental properties
provides a baseline for understanding their potential applications.
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6-Aminopyrazine-2-

Property . . 6-Aminopicolinic acid
carboxylic acid

CAS Number 61442-38-4[1] 23628-31-1[2]

Molecular Formula CsHsN302[1] CeHsN202[2]

Molecular Weight

139.11 g/mol [1]

138.12 g/mol [2]

Appearance

Not specified in detail, used as

an intermediate.[1]

White to off-white crystalline
solid.[2]

Core Structure

Pyrazine

Pyridine

Key Functional Groups

Amino group, Carboxylic acid

Amino group, Carboxylic acid

Primary Applications

Intermediate for complex
compounds and specialty

chemicals.[1]

Building block for
pharmaceuticals and
agrochemicals.[2][3]

Performance in Biological Applications: A Focus on

Derivatives

Direct experimental comparisons of the parent compounds are not readily available in the

reviewed literature. However, the biological activities of their derivatives offer valuable insights

into their potential as pharmacophores. The primary area of investigation for derivatives of both

compounds has been in antimicrobial and antimycobacterial applications.

Antimycobacterial Activity

Derivatives of both 6-Aminopyrazine-2-carboxylic acid and 6-aminopicolinic acid have been

explored for their potential against Mycobacterium tuberculosis.

6-Aminopyrazine-2-carboxylic Acid Derivatives: A study on substituted amides of pyrazine-2-

carboxylic acids revealed that the introduction of various substituents significantly influences

their antimycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-

butyl-6-chloropyrazine-2-carboxylic acid demonstrated 72% inhibition against Mycobacterium

tuberculosis.[4][5]
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6-Aminopicolinic Acid Analogs: While direct data on 6-aminopicolinic acid derivatives'
antimycobacterial action is less specific in the provided results, the broader class of pyridine
carboxylic acids, including picolinic acid, has been a cornerstone in the development of anti-
tuberculosis drugs.[6][7] Picolinic acid itself has been shown to potentiate the antimicrobial
activity of macrophages against the Mycobacterium avium complex.[8]

Antibacterial and Antifungal Activity

6-Aminopyrazine-2-carboxylic Acid Derivatives: A novel series of pyrazine-2-carboxylic acid
derivatives incorporating piperazine moieties exhibited good antimicrobial activity against a
panel of clinical isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.
[9] Specifically, (4-(6-aminopyrimidin-4-yl) piperazin-1-yl) (5-methylpyrazin-2-yl) methanone
showed potent inhibitory activity.[9] Another study on N-substituted 3-aminopyrazine-2-
carboxamides found that some derivatives displayed antibacterial and antifungal activity,
particularly against Trichophyton interdigitale and Candida albicans.[10][11]

6-Aminopicolinic Acid Derivatives: Research on 6-aminoquinolones, which can be considered
derivatives of 6-aminopicolinic acid, has demonstrated good activity against Gram-negative
bacteria (excluding P. aeruginosa) and, with certain substitutions, against Gram-positive
bacteria.[12] These compounds were found to inhibit bacterial DNA-gyrase.[12]

Experimental Protocols

Detailed methodologies for the synthesis of derivatives of both compounds have been
reported, providing a roadmap for their chemical exploration.

Synthesis of N-Substituted 3-Aminopyrazine-2-
carboxamides

This protocol describes the synthesis of amide derivatives from 3-aminopyrazine-2-carboxylic
acid.

Procedure:

e The starting 3-aminopyrazine-2-carboxylic acid (1.44 mmol) is treated with 1,1'-
carbonyldiimidazole (CDI) (1.88 mmol) in anhydrous dimethyl sulfoxide (DMSO).

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12104547/
https://pubmed.ncbi.nlm.nih.gov/40420948/
https://pubmed.ncbi.nlm.nih.gov/17296287/
https://www.benchchem.com/product/b1279984?utm_src=pdf-body
https://www.rjpbcs.com/pdf/2015_6(4)/[256].pdf
https://www.rjpbcs.com/pdf/2015_6(4)/[256].pdf
https://www.mdpi.com/1420-3049/24/7/1212
https://www.researchgate.net/publication/332077094_Derivatives_of_3-Aminopyrazine-2-carboxamides_Synthesis_Antimicrobial_Evaluation_and_in_Vitro_Cytotoxicity
https://pubmed.ncbi.nlm.nih.gov/7699714/
https://pubmed.ncbi.nlm.nih.gov/7699714/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The reaction mixture is allowed to react until the evolution of CO2 ceases.

The corresponding amine (2.15 mmol) is then added.

The mixture is subjected to microwave irradiation at 120 °C for 30 minutes to facilitate amide
bond formation.[10]

The final products are isolated and purified, typically by column chromatography.[10]

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

3-Aminopyrazine-2-carboxylic Acid + CDI in DMSO
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Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives.

Synthesis of 4-Aminopicolinic Acid

This procedure outlines a method for the synthesis of an aminopicolinic acid derivative.
Procedure:

 Picolinic acid N-oxide is nitrated using a mixture of sulfuric acid and fuming nitric acid.
e The resulting 4-nitropicolinic acid N-oxide is then subjected to catalytic hydrogenation.

e The hydrogenation is carried out using Pd/C as a catalyst in a mixture of acetic acid and
acetic anhydride under a hydrogen atmosphere (60 psi) for 48 hours at room temperature.

o The final product, 4-aminopicolinic acid, is obtained after filtration and removal of the solvent.
[13]
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Synthesis of 4-Aminopicolinic Acid

Picolinic Acid N-Oxide
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Synthesis of 4-Aminopicolinic Acid.

Signaling Pathways and Mechanisms of Action

Information regarding the specific signaling pathways modulated by these parent compounds is
not extensively detailed in the provided search results. However, insights can be gleaned from
the mechanisms of their derivatives.
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Pyrazine Derivatives: The well-known anti-tuberculosis drug, pyrazinamide, is a prodrug that is
converted to its active form, pyrazinoic acid (a derivative of pyrazine-2-carboxylic acid), by a
mycobacterial enzyme.[10] Pyrazinoic acid is thought to disrupt membrane transport and
energy metabolism in Mycobacterium tuberculosis.[10] Some pyrazine-2-carboxylic acid
derivatives have also been investigated as quorum sensing inhibitors, targeting the LuxO
regulator in Vibrio cholerae, which suggests a potential role in disrupting bacterial
communication pathways.[14]

Pyridine Derivatives: As mentioned, 6-aminoquinolone derivatives of 6-aminopicolinic acid act
by inhibiting bacterial DNA-gyrase, an essential enzyme for DNA replication.[12] This
mechanism is a well-established target for antibacterial agents. The broader class of pyridine
carboxylic acid isomers has been instrumental in developing a wide range of enzyme inhibitors.

[6]7]

Postulated Mechanisms of Action for Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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